molecular formula C13H10F3N7 B258168 N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine

N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine

Cat. No. B258168
M. Wt: 321.26 g/mol
InChI Key: BGEQEFJNYKPDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. It has been shown to inhibit the activity of certain kinases and phosphatases that play a critical role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation in vitro and in vivo. It has also been shown to have an effect on the immune system by modulating the activity of specific immune cells.

Advantages and Limitations for Lab Experiments

N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine has several advantages for lab experiments. It has good solubility in water and organic solvents, making it easy to use in various assays. It is also stable under specific storage conditions, making it a suitable compound for long-term studies. However, it has limitations in terms of its toxicity and potential side effects, which need to be carefully considered when using it in lab experiments.

Future Directions

There are several future directions for the study of N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine. One potential direction is to study its potential as a drug target for the treatment of specific diseases such as cancer and inflammation. Another direction is to explore its potential as a tool for studying specific signaling pathways and cellular processes. Additionally, further studies are needed to investigate its toxicity and potential side effects in vivo.

Synthesis Methods

The synthesis of N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine involves a multi-step process that includes the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with N-methyl-N-(phenyl)-1,2,3,4-tetraazole-5-amine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as a drug target for the treatment of various diseases such as cancer, inflammation, and infectious diseases.

properties

Product Name

N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine

Molecular Formula

C13H10F3N7

Molecular Weight

321.26 g/mol

IUPAC Name

N-methyl-5-(1-phenyltetrazol-5-yl)-4-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H10F3N7/c1-17-12-18-7-9(10(19-12)13(14,15)16)11-20-21-22-23(11)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,18,19)

InChI Key

BGEQEFJNYKPDEY-UHFFFAOYSA-N

SMILES

CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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